2-tert-Butyl-4-methyl-2H-1,3-dioxole
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Overview
Description
2-tert-Butyl-4-methyl-2H-1,3-dioxole is an organic compound characterized by its unique dioxole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methyl-2H-1,3-dioxole typically involves the reaction of tert-butyl and methyl-substituted precursors under specific conditions. One common method includes the use of tert-butyl alcohol and methyl-substituted dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the process may involve purification steps, including distillation and crystallization, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4-methyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced dioxole compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated or substituted dioxole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), appropriate solvents.
Major Products
The major products formed from these reactions include oxidized dioxole derivatives, reduced dioxole compounds, and various substituted dioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-Butyl-4-methyl-2H-1,3-dioxole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-methyl-2H-1,3-dioxole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxole ring structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methyl-1,3-dioxane: Similar structure but with a different ring size.
2-tert-Butyl-4-methyl-1,3-dioxolane: Similar structure but with a different ring size and substitution pattern.
2-tert-Butyl-4-methyl-1,3-dioxepane: Similar structure but with a different ring size.
Uniqueness
2-tert-Butyl-4-methyl-2H-1,3-dioxole is unique due to its specific dioxole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and reactivity.
Properties
CAS No. |
200442-32-6 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-1,3-dioxole |
InChI |
InChI=1S/C8H14O2/c1-6-5-9-7(10-6)8(2,3)4/h5,7H,1-4H3 |
InChI Key |
AANDOJZFAGNLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(O1)C(C)(C)C |
Origin of Product |
United States |
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